![molecular formula C18H21N3O3S B5802328 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5802328.png)
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide, also known as CPSB, is a chemical compound that has been extensively studied for its potential use in scientific research. CPSB is a potent and selective inhibitor of a specific protein called heat shock protein 90 (HSP90), which plays a crucial role in various cellular processes.
Mécanisme D'action
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide binds to the ATP-binding site of HSP90, thereby inhibiting its activity. HSP90 is a chaperone protein that helps in the folding and stabilization of many client proteins, including several oncogenic proteins. Inhibition of HSP90 leads to the degradation of these client proteins, which can result in the inhibition of tumor growth.
Biochemical and Physiological Effects:
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has been shown to have potent anticancer activity in preclinical studies. It has been demonstrated to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has several advantages for lab experiments, including its potency and selectivity for HSP90. It has also been shown to have good pharmacokinetic properties, which is essential for its potential use as a therapeutic agent. However, 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide also has some limitations, including its complex synthesis method and its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research on 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide. One potential direction is to evaluate its efficacy in clinical trials as a potential anticancer agent. Another direction is to explore its potential use in other diseases, such as neurodegenerative diseases and infectious diseases. Further research is also needed to understand its mechanism of action and to optimize its pharmacokinetic properties for its potential use as a therapeutic agent.
Conclusion:
In conclusion, 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide is a potent and selective inhibitor of HSP90, which has shown promising results in preclinical studies as a potential anticancer agent. Its complex synthesis method and potential toxicity need to be carefully evaluated in preclinical and clinical studies. Further research is needed to explore its potential use in other diseases and to optimize its pharmacokinetic properties for its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide involves several steps, including the preparation of the starting materials, the coupling of the amine and acid components, and the final purification of the product. The detailed synthesis method has been described in several research articles, and it involves the use of various reagents and solvents. The synthesis of 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide is a complex process that requires a high level of expertise and precision.
Applications De Recherche Scientifique
4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. HSP90 is overexpressed in many cancer cells, and its inhibition can lead to the degradation of several oncogenic proteins, thereby inhibiting tumor growth. 4-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide has shown promising results in preclinical studies as a potential anticancer agent.
Propriétés
IUPAC Name |
4-(cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-13-16-7-3-4-12-19-16)14-8-10-17(11-9-14)25(23,24)21-15-5-1-2-6-15/h3-4,7-12,15,21H,1-2,5-6,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEUOAOYKHMCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



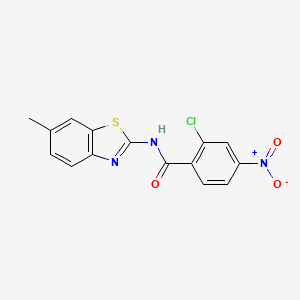
![4-chloro-N-[(2,4-dichlorobenzoyl)oxy]benzamide](/img/structure/B5802277.png)
![N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5802291.png)

![5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5802297.png)
![1-ethyl-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5802313.png)
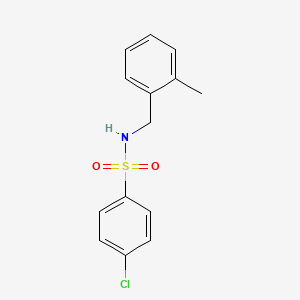
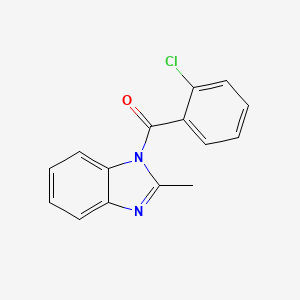
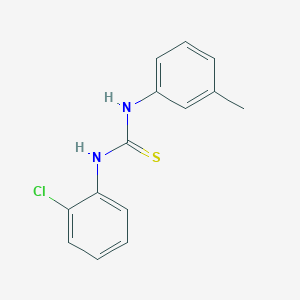
![N-({5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802335.png)
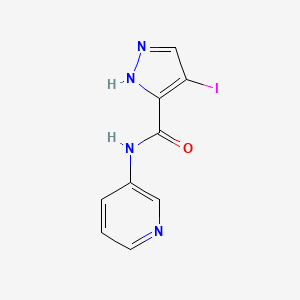
![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)